REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](B(O)O)[CH:5]=[C:4]([F:11])[N:3]=1.Cl.N[C@@H]1CC[CH2:17][CH2:16][C@H:15]1[OH:20].C[Si](C)(C)N[Si](C)(C)C.[Na].IC1COC1>C(O)(C)C.CCO.[Ni](I)I>[F:1][C:2]1[CH:7]=[C:6]([CH:16]2[CH2:15][O:20][CH2:17]2)[CH:5]=[C:4]([F:11])[N:3]=1 |f:1.2,3.4,^1:29|
|
Name
|
|
Quantity
|
635.67 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC(=C1)B(O)O)F
|
Name
|
|
Quantity
|
18.382 mg
|
Type
|
reactant
|
Smiles
|
Cl.N[C@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
748.56 mg
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[Na]
|
Name
|
|
Quantity
|
368 mg
|
Type
|
reactant
|
Smiles
|
IC1COC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
Nickel(II) iodide
|
Quantity
|
37.503 mg
|
Type
|
catalyst
|
Smiles
|
[Ni](I)I
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under nitrogen for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was capped
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with EtOH (2×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica
|
Type
|
WASH
|
Details
|
eluted with 0 to 50% EtOAc in DCM
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=CC(=C1)C1COC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.1 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 390% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |